N-Methylbenzeneselenonamide
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Overview
Description
N-Methylbenzeneselenonamide is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylbenzeneselenonamide can be synthesized through several methods. One common approach involves the reaction of benzeneselenonyl chloride with methylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
C6H5SeCl+CH3NH2→C6H5SeNHCH3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzeneselenonamide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-Methylbenzeneselenonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Methylbenzeneselenonamide involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzeneselenonamide: Lacks the N-methyl group, resulting in different chemical properties.
N-Methylbenzenesulfonamide: Contains a sulfur atom instead of selenium, leading to different reactivity and applications.
N-Methylbenzeneselenol: Contains a selenol group instead of an amide group, affecting its chemical behavior.
Uniqueness
N-Methylbenzeneselenonamide is unique due to the presence of both a selenium atom and an N-methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63591-15-1 |
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Molecular Formula |
C7H9NO2Se |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
N-phenylselenonylmethanamine |
InChI |
InChI=1S/C7H9NO2Se/c1-8-11(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
XAAQPQWJEXAYDM-UHFFFAOYSA-N |
Canonical SMILES |
CN[Se](=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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